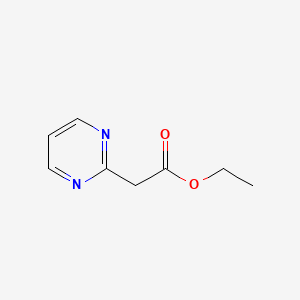

Ethyl 2-(pyrimidin-2-yl)acetate

Descripción general

Descripción

Ethyl 2-(pyrimidin-2-yl)acetate (CAS 63155-11-3) is a pyrimidine-derived ester with applications in medicinal chemistry and organic synthesis. It is synthesized via nucleophilic substitution between 2-mercaptopyrimidine and ethyl chloroacetate in the presence of potassium carbonate, followed by reflux and purification . The compound serves as a key intermediate for synthesizing hydrazide derivatives (e.g., 2-(pyrimidin-2-ylthio)acetohydrazide) and more complex heterocyclic systems . Its structure features a pyrimidine ring linked to an ethyl ester group, enabling diverse reactivity for further functionalization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Chemical Overview

- IUPAC Name : Ethyl 2-(pyrimidin-2-yl)acetate

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 63155-11-3

Scientific Research Applications

1. Medicinal Chemistry

this compound is being investigated for its potential as a therapeutic agent. Its properties suggest roles in treating various diseases, particularly those involving inflammatory processes.

2. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects by inhibiting key inflammatory mediators, such as cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to a reduction in the levels of pro-inflammatory cytokines like prostaglandin E2 (PGE2) and nitric oxide (NO) .

3. Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains, positioning it as a candidate for developing new antimicrobial agents .

4. Anticancer Potential

Case studies have demonstrated that this compound has moderate cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer therapeutic .

Biological Activities Summary

Pharmacokinetics Profile

| Parameter | Value |

|---|---|

| Gastrointestinal Absorption | Good |

| Blood-Brain Barrier Permeability | High |

| Expected Bioavailability | Moderate to high |

Case Studies

Anti-inflammatory Study :

In vitro experiments indicated that this compound significantly reduced PGE2 levels in macrophage cultures, suggesting its efficacy as an anti-inflammatory agent comparable to established drugs like indomethacin .

Anticancer Activity :

A study evaluating the compound's effects on human cancer cell lines revealed IC50 values indicating moderate cytotoxicity, supporting further investigation into its potential as an anticancer therapeutic .

Antimicrobial Evaluation :

this compound was tested against various bacterial strains, showing promising results that warrant further exploration into its use as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of ethyl 2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their structural differences, and physicochemical properties:

Key Observations:

- Halogenation : Bromine or chlorine substituents (e.g., in ) increase molecular weight and alter electronic properties, facilitating cross-coupling reactions or enhancing bioactivity.

- Ester Variations : Malonate derivatives () introduce additional ester groups, affecting steric hindrance and reactivity in cyclization reactions.

Actividad Biológica

Ethyl 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an ethyl acetate moiety, leading to various interactions with biological targets.

Target of Action

This compound primarily targets inflammatory mediators within the body. Pyrimidine derivatives are known for their diverse pharmacological effects, including anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases .

Mode of Action

The compound inhibits the expression and activity of key inflammatory mediators. By interfering with these pathways, it effectively disrupts the progression of inflammation, leading to a reduction in associated symptoms.

Biochemical Pathways

The compound influences several biochemical pathways related to inflammation. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response .

Pharmacokinetics

This compound is expected to exhibit good gastrointestinal absorption and permeability across the blood-brain barrier, making it a promising candidate for both systemic and central nervous system applications.

Anti-inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory effects. Studies have demonstrated its ability to lower levels of pro-inflammatory cytokines and mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi. This positions this compound as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. It has shown effectiveness against several cancer cell lines, indicating its potential as an anti-tumor agent. The structure allows it to interact with biological targets relevant to cancer progression.

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Anti-inflammatory Study : In vitro experiments indicated that this compound significantly reduced PGE2 levels in macrophage cultures, suggesting its efficacy as an anti-inflammatory agent comparable to established drugs like indomethacin .

- Anticancer Activity : A study evaluating the compound's effects on human cancer cell lines revealed IC50 values indicating moderate cytotoxicity, supporting further investigation into its potential as an anticancer therapeutic.

- Antimicrobial Evaluation : this compound was tested against various bacterial strains, showing promising results that warrant further exploration into its use as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(pyrimidin-2-yl)acetate, and what key reaction conditions influence yield?

Basic

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A widely used method involves reacting pyrimidine-2-thiol derivatives (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in acetone under reflux (12–24 hours) . Key factors affecting yield include:

- Catalyst/base selection : K₂CO₃ facilitates deprotonation of the thiol group, enhancing nucleophilicity.

- Solvent polarity : Acetone or DMF optimizes reaction efficiency.

- Temperature : Reflux conditions (~56°C for acetone) balance reactivity and side-product formation.

Q. Which spectroscopic techniques are essential for verifying the structure of this compound, and what characteristic signals should be observed?

Basic

Critical techniques include:

- ¹H/¹³C NMR :

- HRMS : Molecular ion peak matching the exact mass (e.g., m/z 207.08 for C₉H₁₁N₂O₂) .

- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O ester bond) .

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

Advanced

- Stepwise purification : Use flash column chromatography (FCC) with gradients of ethyl acetate/hexane to isolate intermediates before final coupling .

- Temperature control : Lower reaction temperatures (e.g., 0–25°C) during sensitive steps (e.g., hydrazide formation) reduce decomposition .

- Stoichiometric precision : Maintain a 1:1 molar ratio of pyrimidine-2-thiol to ethyl chloroacetate to avoid excess reagent side reactions .

Q. How should discrepancies between experimental and computational spectroscopic data be addressed in structural elucidation?

Advanced

- Troubleshooting isomerism : If NMR signals deviate from predicted patterns (e.g., unexpected splitting), consider rotational isomers or E/Z configurations. Use variable-temperature NMR to assess dynamic behavior .

- Validation via X-ray crystallography : Resolve ambiguities by comparing experimental data (e.g., dihedral angles, hydrogen bonding) with single-crystal structures .

- DFT calculations : Perform density functional theory simulations to predict NMR shifts/IR bands and cross-validate with experimental data .

Q. What strategies are effective in resolving crystal structure ambiguities for this compound derivatives?

Advanced

- High-resolution X-ray diffraction : Use synchrotron radiation or low-temperature (e.g., 100 K) data collection to enhance resolution (e.g., R factor < 0.04) .

- Hydrogen bonding analysis : Identify weak interactions (e.g., C–H···O bonds) that stabilize crystal packing, which may explain solubility or stability trends .

- Space group validation : Confirm triclinic (P1) or monoclinic symmetry via systematic absence checks in diffraction data .

Q. What role does potassium carbonate play in the synthesis of this compound analogs?

Basic

K₂CO₃ acts as a dual-purpose base:

- Deprotonates pyrimidine-2-thiol to enhance nucleophilic attack on ethyl chloroacetate.

- Neutralizes HCl by-product, shifting equilibrium toward product formation .

Q. How can researchers design experiments to investigate hydrogen bonding networks in this compound crystals, and what implications do these have?

Advanced

- SCXRD topology maps : Generate Hirshfeld surfaces to visualize intermolecular interactions (e.g., C–H···O bonds contributing to ~15% of crystal packing) .

- Thermal analysis : Correlate hydrogen bond density with thermal stability via TGA/DSC. Stronger networks often increase melting points.

- Solubility studies : Poor solubility in nonpolar solvents may arise from extensive H-bonding, guiding formulation strategies for biological assays .

Propiedades

IUPAC Name |

ethyl 2-pyrimidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZAEMLHNEMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494582 | |

| Record name | Ethyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63155-11-3 | |

| Record name | Ethyl 2-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.